

3-Bromo-4-methylheptane molecular structure

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Compound of Interest

Compound Name: **3-Bromo-4-methylheptane**

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An In-Depth Technical Guide to the Molecular Structure of **3-Bromo-4-methylheptane**

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Executive Summary

This technical guide provides a comprehensive analysis of **3-Bromo-4-methylheptane**, a halogenated alkane with significant stereochemical complexity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, stereoisomerism, a representative synthetic pathway, and state-of-the-art analytical methods for its characterization. The guide emphasizes the causal relationships behind experimental choices and provides actionable protocols, establishing a self-validating framework for scientific inquiry. By grounding all technical claims in authoritative sources, this document serves as a reliable reference for leveraging **3-Bromo-4-methylheptane** as a versatile building block in organic synthesis and medicinal chemistry.

Introduction to 3-Bromo-4-methylheptane

3-Bromo-4-methylheptane is a saturated acyclic hydrocarbon belonging to the alkyl halide family. Its structure is based on a seven-carbon heptane backbone, substituted with a bromine atom at the third carbon and a methyl group at the fourth carbon.^{[1][2]} The presence of these substituents introduces chirality, making it a valuable model for studying stereochemical outcomes in organic reactions and a potentially useful chiral synthon.

Its fundamental properties are summarized below, providing a foundational dataset for laboratory applications.^[1]

Property	Value	Source
IUPAC Name	3-bromo-4-methylheptane	PubChem[1]
Molecular Formula	C ₈ H ₁₇ Br	PubChem[1]
Molecular Weight	193.12 g/mol	PubChem[1]
CAS Number	61764-95-2	PubChem[1]
Canonical SMILES	CCCC(C)C(CC)Br	PubChem[1]
InChI Key	LQHKBPGOLSTPHD-UHFFFAOYSA-N	PubChem[1]

Molecular Structure and Stereochemistry

The defining structural feature of **3-Bromo-4-methylheptane** is the presence of two adjacent chiral centers at positions C3 and C4. A chiral center is a carbon atom bonded to four different substituent groups.

- C3 (Carbon bearing the bromine atom): Bonded to a hydrogen atom (H), a bromine atom (Br), an ethyl group (-CH₂CH₃), and a (1-methylbutyl) group (-CH(CH₃)CH₂CH₂CH₃).
- C4 (Carbon bearing the methyl group): Bonded to a hydrogen atom (H), a methyl group (-CH₃), a propyl group (-CH₂CH₂CH₃), and a (1-bromoethyl) group (-CH(Br)CH₂CH₃).

The existence of two chiral centers means that **3-Bromo-4-methylheptane** can exist as $2^2 = 4$ distinct stereoisomers. These isomers are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms.

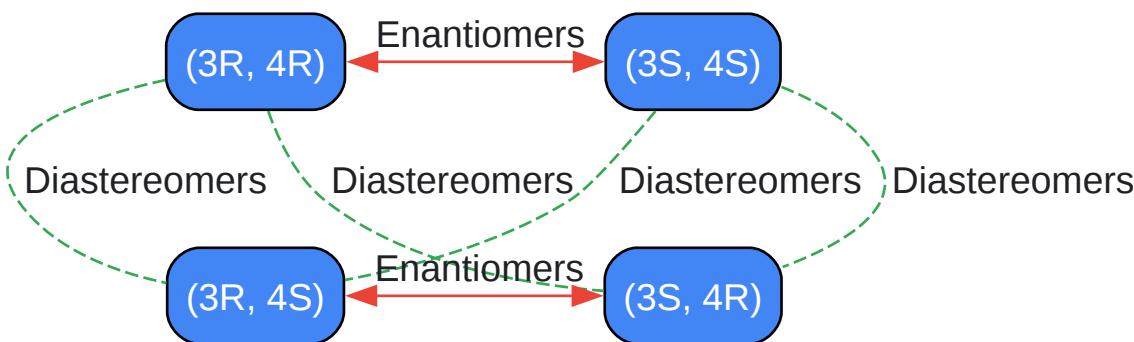
Caption: 2D structure with chiral centers at C3 and C4 marked (*).

These four stereoisomers exist as two pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other. The relationships are as follows:

- (3R,4R)-**3-bromo-4-methylheptane** and (3S,4S)-**3-bromo-4-methylheptane** are enantiomers.[3][4]

- (3R,4S)-3-bromo-4-methylheptane and (3S,4R)-3-bromo-4-methylheptane are enantiomers.
- The relationship between a member of the first pair and a member of the second pair (e.g., (3R,4R) and (3R,4S)) is diastereomeric.

This stereochemical diversity is critically important in drug development, where different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.



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Caption: Stereoisomeric relationships of **3-Bromo-4-methylheptane**.

Synthesis and Spectroscopic Characterization

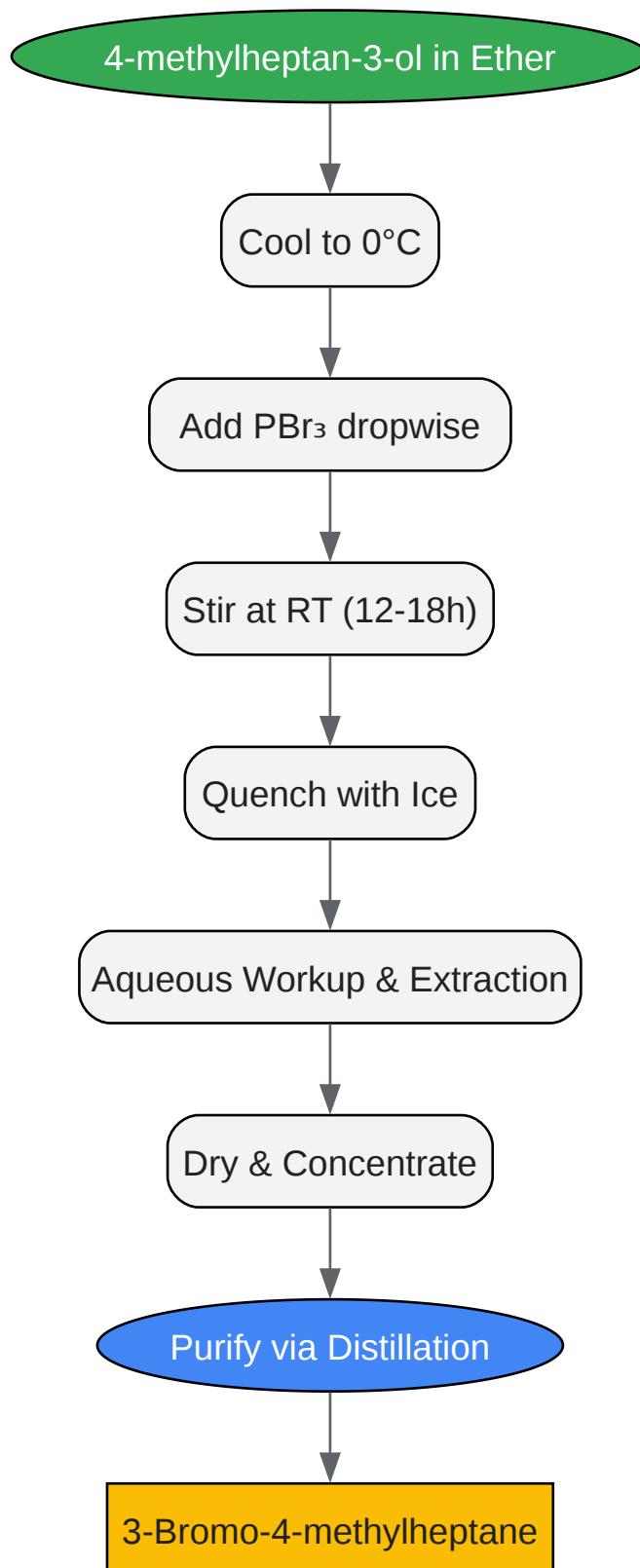
As a non-commercial compound, **3-Bromo-4-methylheptane** must be prepared via organic synthesis. A logical and field-proven approach is the bromination of the corresponding alcohol, 4-methylheptan-3-ol, using a standard brominating agent like phosphorus tribromide (PBr_3).

Representative Synthetic Protocol: Bromination of 4-methylheptan-3-ol

This protocol describes a representative procedure. The choice of PBr_3 is based on its high efficacy in converting secondary alcohols to alkyl bromides with minimal rearrangement, proceeding primarily through an S_N2 mechanism.

Step-by-Step Methodology:

- **Setup:** A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
- **Reagent Charging:** The flask is charged with 4-methylheptan-3-ol (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., diethyl ether). The solution is cooled to 0 °C in an ice bath.
- **Bromination:** Phosphorus tribromide (PBr_3 , ~0.4 eq) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C. The slight excess of alcohol ensures all the PBr_3 is consumed.
- **Reaction:** After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** The reaction mixture is cautiously poured over crushed ice to quench any remaining PBr_3 . The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2x).
- **Purification:** The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine. The solution is then dried over anhydrous magnesium sulfate ($MgSO_4$), filtered, and the solvent is removed under reduced pressure.
- **Final Product:** The crude product is purified by fractional distillation under vacuum to yield pure **3-Bromo-4-methylheptane**.



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Caption: Workflow for the synthesis of **3-Bromo-4-methylheptane**.

Spectroscopic Characterization

Structural verification of the synthesized compound is paramount. The following are the expected spectroscopic signatures for **3-Bromo-4-methylheptane**, based on established principles and data from analogous structures like 3-bromoheptane.[\[5\]](#)

Expected ^1H NMR (Proton NMR) Data (in CDCl_3 , 400 MHz):

- $\delta \sim 4.0\text{-}4.2$ ppm: A multiplet corresponding to the proton on C3 (-CHBr), deshielded by the adjacent electronegative bromine atom.
- $\delta \sim 1.8\text{-}2.0$ ppm: Multiplets corresponding to the protons on C2 and C5 (-CH₂-).
- $\delta \sim 1.2\text{-}1.6$ ppm: A complex series of overlapping multiplets for the protons on C4 (-CH-) and C6 (-CH₂-).
- $\delta \sim 0.8\text{-}1.0$ ppm: Triplets and doublets corresponding to the terminal methyl groups (C1, C7, and the C4-methyl).

Expected ^{13}C NMR (Carbon NMR) Data (in CDCl_3 , 100 MHz):

- Eight distinct signals are expected, one for each carbon atom.
- $\delta \sim 55\text{-}65$ ppm: Signal for C3, significantly downfield due to the attached bromine.
- $\delta \sim 30\text{-}45$ ppm: Signals for C2, C4, and C5.
- $\delta \sim 10\text{-}25$ ppm: Signals for the four methyl carbons (C1, C6, C7, and C4-methyl).

Expected Mass Spectrometry (MS) Data:

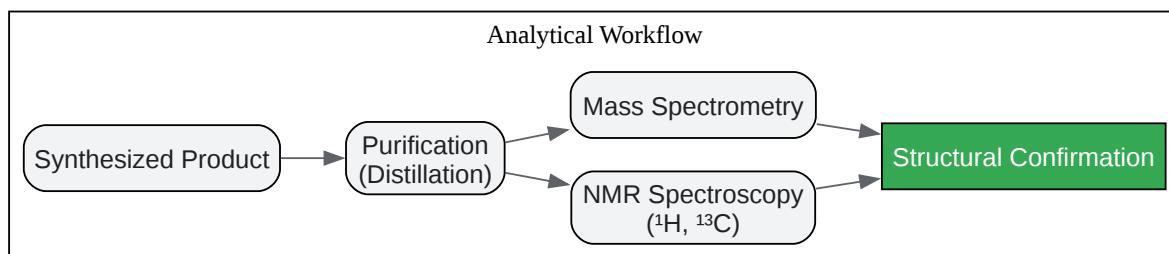
- The molecular ion (M^+) peak will appear as a characteristic doublet due to the two stable isotopes of bromine, ^{79}Br and ^{81}Br , which have nearly equal natural abundance (~1:1 ratio).
- Expected (M^+) peak: m/z 192.
- Expected ($\text{M}+2$) peak: m/z 194.

- Common fragmentation patterns would include the loss of $\text{Br}\cdot$ (m/z 79/81) and cleavage of the carbon-carbon bonds adjacent to the C-Br bond.

Reactivity and Potential Applications in Drug Development

As an alkyl halide, **3-Bromo-4-methylheptane** is a versatile intermediate in organic synthesis. Its primary utility lies in its ability to act as an electrophile in substitution reactions or as a precursor to organometallic reagents.

- Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for $\text{S}_{\text{N}}2$ reactions with a wide range of nucleophiles (e.g., azides, cyanides, alkoxides) to introduce diverse functional groups. This is a foundational strategy for building molecular complexity.
- Grignard Reagent Formation: Reaction with magnesium metal in anhydrous ether yields the corresponding Grignard reagent, 4-methylheptan-3-ylmagnesium bromide. This powerful nucleophile can react with carbonyls, epoxides, and other electrophiles to form new carbon-carbon bonds, a cornerstone of synthetic chemistry.
- Scaffold Introduction: In drug development, small alkyl fragments are often used to probe steric and hydrophobic pockets in target proteins. The 4-methylheptyl group, introduced via this reagent, can be used to optimize ligand-protein interactions, potentially improving binding affinity and selectivity.



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Caption: Standard workflow for analytical characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Bromo-4-methylheptane** is not widely available, data from structurally related bromoalkanes and alkyl halides provide a strong basis for safe handling protocols.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Hazards: Assumed to be a skin and eye irritant.[\[6\]](#)[\[7\]](#) May cause respiratory irritation if inhaled.[\[8\]](#)[\[9\]](#) Alkyl halides should be handled as potentially toxic and combustible.
- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[\[7\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.[\[6\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Disclaimer: This information is for guidance only. Always consult a specific and current Safety Data Sheet (SDS) before handling any chemical.

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